BenchChemオンラインストアへようこそ!

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride

Antiplatelet Thienopyridine scaffold Regiochemistry

4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride (CAS 1251924-21-6) is a bicyclic heterocyclic building block comprising a tetrahydrothieno[3,2-c]pyridine core with a carboxylic acid at the 4-position, isolated as the hydrochloride salt. With a molecular weight of 219.69 g/mol (C8H10ClNO2S) and a typical commercial purity of 95%, this compound belongs to the thienopyridine class—a privileged scaffold in medicinal chemistry known for yielding P2Y12 receptor antagonists and kinase inhibitors.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 1251924-21-6
Cat. No. B1440023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
CAS1251924-21-6
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1SC=C2)C(=O)O.Cl
InChIInChI=1S/C8H9NO2S.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h2,4,7,9H,1,3H2,(H,10,11);1H
InChIKeyGBOQCHMSTBMOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic Acid Hydrochloride (CAS 1251924-21-6): Scaffold Identity and Procurement Essentials


4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride (CAS 1251924-21-6) is a bicyclic heterocyclic building block comprising a tetrahydrothieno[3,2-c]pyridine core with a carboxylic acid at the 4-position, isolated as the hydrochloride salt [1]. With a molecular weight of 219.69 g/mol (C8H10ClNO2S) and a typical commercial purity of 95%, this compound belongs to the thienopyridine class—a privileged scaffold in medicinal chemistry known for yielding P2Y12 receptor antagonists and kinase inhibitors [2]. It is supplied as a research chemical for further manufacturing use, not intended for direct human application .

Why Substituting 4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic Acid Hydrochloride with Regioisomeric or Non-Salt Analogs Compromises Research Outcomes


The 4-carboxylic acid regioisomer occupies a distinct chemical space within the tetrahydrothieno[3,2-c]pyridine family compared to the more heavily investigated 2-carboxylic acid analogs (e.g., CAS 116118-98-0) and 5-substituted derivatives . The carboxylic acid at position 4 provides a different hydrogen-bond donor/acceptor geometry, altered pKa, and a unique vector for amide bond formation or bioconjugation relative to the 2-COOH series—differences that cannot be approximated by simple scaffold substitution [1]. Additionally, the hydrochloride salt form (MW 219.69) offers materially improved aqueous solubility and solid-state stability compared to the free base (CAS 77307-66-5, MW 183.23), which is critical for reproducible solution-phase chemistry and biological assay preparation . In-class compounds such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (no carboxylic acid) or the 2-carboxylic acid variant exhibit different reactivity profiles, target engagement patterns, and physicochemical properties—making direct substitution without re-optimization scientifically invalid .

Quantitative Differentiation Guide for 4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic Acid Hydrochloride Against Closest Analogs


Regiochemical Differentiation: 4-COOH vs. 2-COOH Platelet Aggregation Inhibition Baseline

The 4-carboxylic acid regioisomer (target compound) is structurally distinct from the 2-carboxylic acid analog, which has established platelet aggregation inhibitory activity. The 2-COOH analog (CAS 116118-98-0) inhibits platelet aggregation in vitro at concentrations of ≤1 mM and demonstrates in vivo activity in rat models . No peer-reviewed platelet inhibition data were identified for the 4-COOH regioisomer specifically, indicating a genuine data gap that represents a differentiation opportunity. The 4-COOH position offers a distinct hydrogen-bond geometry and steric environment compared to the 2-COOH position, as evidenced by the crystal structure of SBG107—a 4-carboxylic acid-substituted tetrahydrothieno[3,2-c]pyridine derivative that acts as a highly potent ACE inhibitor rather than a P2Y12 antagonist, suggesting divergent target selectivity driven by carboxylate positioning [1].

Antiplatelet Thienopyridine scaffold Regiochemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The target compound is supplied as the hydrochloride salt (C8H10ClNO2S, MW 219.69), which confers a significant solubility advantage over the free base form (4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid, CAS 77307-66-5, MW 183.23) . Fluorochem reports a calculated LogP of -1.29 for the hydrochloride salt, indicating substantial aqueous compatibility compared to typical neutral heterocyclic carboxylic acids . The free base form lacks this solubility enhancement and may require additional formulation steps for aqueous biological assays. The hydrochloride salt also demonstrates defined solid-state properties with a specific MDL number (MFCD15209729) and established safety classification (GHS07), enabling reproducible procurement and handling across different batches and suppliers .

Salt selection Aqueous solubility Formulation

Scaffold Privilege: Tetrahydrothieno[3,2-c]pyridine Core vs. Aromatic Thienopyridine Analogs

The tetrahydrothieno[3,2-c]pyridine core (THP) is a validated privileged scaffold that has demonstrated reproducible activity across multiple target classes. In a 2022 study, newly synthesized THP derivatives showed platelet agglutination inhibition of 88.25% and 70.17% for the most active compounds (4a and 4g), comparable to reference drugs aspirin and prasugrel [1]. Separately, aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety have achieved EGFR kinase inhibition at nanomolar concentrations, with the most potent compound (A12) showing an IC50 of 4.0 nM against EGFR L858R/T790M and >42-fold selectivity over wild-type EGFR (IC50 = 170.0 nM) [2]. The fully aromatic thieno[3,2-c]pyridine analogs (e.g., thieno[3,2-c]pyridine-4-carboxylic acid, CAS 1140239-91-3) lack the conformational flexibility and the saturated ring nitrogen electronics of the tetrahydro scaffold, leading to fundamentally different molecular recognition patterns .

Scaffold hopping Drug discovery Kinase inhibition

Safety and Handling Classification: GHS07 Profile vs. Non-Classified Analogs

The hydrochloride salt carries a defined GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented by Fluorochem . This explicit safety profile, accompanied by detailed P-statements for safe handling, provides procurement officers and laboratory managers with a clear risk assessment framework that is absent for many non-classified analogs. In contrast, several related thienopyridine building blocks (e.g., the N-Boc-protected 4-carboxylic acid analog, CAS 1291217-74-7) are often listed without full GHS classification, creating uncertainty in laboratory risk assessment and regulatory compliance .

Safety classification GHS Laboratory handling

Validated Application Scenarios for 4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic Acid Hydrochloride Based on Differential Evidence


Medicinal Chemistry Library Synthesis via 4-COOH Amide Coupling

The free carboxylic acid at position 4 enables direct amide bond formation with diverse amine libraries using standard coupling reagents (e.g., EDC/HOBt), as demonstrated in the synthesis of THP derivatives for P2Y12 targeting [1]. This contrasts with 2-COOH analogs, which may exhibit altered reactivity due to electronic differences in the ring system. The hydrochloride salt ensures consistent solubility in polar aprotic solvents (DMF, DMSO) prior to coupling, facilitating high-throughput parallel synthesis workflows. The resulting amide library can be screened against kinase panels, where the tetrahydrothieno[3,2-c]pyridine scaffold has already shown nanomolar EGFR inhibition potential [2].

ACE Inhibitor Scaffold Elaboration Starting from the 4-Carboxylate Core

The crystal structure of SBG107—a dipeptide conjugate of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid—demonstrates that this scaffold can serve as a proline mimetic in potent ACE inhibitors [1]. The 4-carboxylate moiety is geometrically positioned to engage the catalytic zinc ion in ACE, providing a structurally validated starting point for structure-based drug design. Researchers pursuing antihypertensive or cardiovascular indications can use this compound as a key intermediate, leveraging the documented ACE inhibition precedent that is absent for the 2-COOH and 3-COOH regioisomers.

Bioconjugation and Chemical Probe Development

The combination of a saturated tetrahydro ring (providing conformational flexibility and sp3 character, Fsp3 = 0.375) and a 4-carboxylic acid handle (rotatable bond count = 1) makes this compound well-suited for bioconjugation applications, including PROTAC linker attachment or affinity probe construction [1]. The hydrochloride salt's aqueous compatibility (LogP = -1.29) is advantageous for bioconjugation reactions performed in mixed aqueous/organic media, reducing aggregation issues commonly encountered with more lipophilic thienopyridine analogs [2].

High-Throughput Phenotypic Screening as a Reference Scaffold

The free base form (CAS 77307-66-5) has been profiled in the EPA ToxCast Cell Painting assay for high-throughput phenotypic screening [1]. While no specific hit calls were reported in the accessible data, the compound's inclusion in this broad profiling panel confirms its suitability for morphological profiling workflows. The hydrochloride salt form offers improved dissolution for automated liquid handling systems, reducing the risk of precipitation during assay plate preparation—a practical advantage for screening facilities where compound solubility directly impacts data quality [2].

Quote Request

Request a Quote for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.